Lopinavir Metabolite M-1

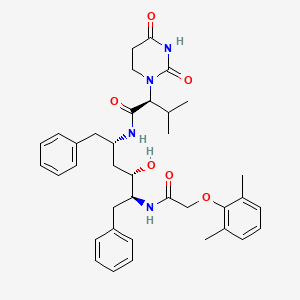

描述

属性

CAS 编号 |

192725-39-6 |

|---|---|

分子式 |

C37H46N4O6 |

分子量 |

642.8 g/mol |

IUPAC 名称 |

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide |

InChI |

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1 |

InChI 键 |

PSUMJBRVYHIASB-WPRNPTMGSA-N |

手性 SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |

规范 SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lopinavir Metabolite M1 |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This biotransformation leads to the formation of several metabolites, with the C-4 oxidation product, Metabolite M-1, being one of the most significant. This technical guide provides a comprehensive overview of the discovery and synthesis of Lopinavir Metabolite M-1. It details the metabolic pathway, plausible synthetic routes, and the analytical techniques employed for its characterization. The document is intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and infectious diseases, offering insights into the fate of Lopinavir in vivo and providing a framework for the laboratory synthesis of its key metabolite.

Introduction

Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] It is co-formulated with Ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4.[1] This co-administration, known as "boosting," significantly increases the plasma concentration and therapeutic efficacy of Lopinavir by inhibiting its rapid metabolism.[1] The primary metabolic pathway of Lopinavir involves oxidation, and one of the major metabolites identified in plasma is the C-4 oxidation product, designated as M-1.[2] Understanding the formation, activity, and synthesis of Metabolite M-1 is crucial for a complete comprehension of Lopinavir's pharmacology and for the development of new and improved antiretroviral agents.

Discovery and Metabolic Pathway

The discovery of Metabolite M-1 stemmed from in vitro and in vivo metabolism studies of Lopinavir. These studies revealed that Lopinavir is extensively metabolized by hepatic CYP3A isozymes.[2] The primary site of metabolic attack is the C-4 position of the cyclic urea (B33335) moiety, leading to the formation of M-1.[2] The antiviral activity of M-1 has been evaluated, and it has been shown to be an active metabolite, inhibiting the HIV protease.[3]

Experimental Protocol: In Vitro Metabolism of Lopinavir

A typical in vitro experiment to identify Lopinavir metabolites involves the following steps:

-

Incubation: Lopinavir is incubated with human liver microsomes, which contain a high concentration of CYP enzymes, in the presence of an NADPH-regenerating system to support enzymatic activity.

-

Reaction Quenching: After a specified incubation time, the reaction is terminated by adding a quenching solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected.

-

LC-MS/MS Analysis: The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites. The mass spectrometer is set to detect the parent drug and potential metabolites with specific mass-to-charge (m/z) ratios.

Signaling Pathway

The metabolic conversion of Lopinavir to its M-1 metabolite is a critical pathway in its disposition. The following diagram illustrates this biotransformation, highlighting the key enzyme involved.

Synthesis of this compound

While the definitive, step-by-step experimental protocol from the primary literature (Sham et al., 2001) is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Lopinavir and related impurities. The key transformation is the oxidation of the benzylic methylene (B1212753) group on the cyclic urea moiety of Lopinavir to a ketone.

Plausible Experimental Protocol for the Synthesis of Metabolite M-1

Step 1: Oxidation of Lopinavir

-

Dissolution: Dissolve Lopinavir in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of acetonitrile and water.

-

Addition of Oxidizing Agent: Add a selective oxidizing agent capable of converting a benzylic methylene to a ketone. A common reagent for this transformation is potassium permanganate (B83412) (KMnO4) under controlled pH and temperature, or other reagents like chromium trioxide (CrO3) or ruthenium tetroxide (RuO4) with a co-oxidant.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if permanganate or chromate (B82759) is used. Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Chemical Synthesis Workflow

The following diagram outlines the logical workflow for the chemical synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Lopinavir (B192967) Metabolite M-1 in plasma. While extensive data exists for the parent drug, lopinavir, specific quantitative pharmacokinetic parameters for its M-1 metabolite are not widely published. This document summarizes the available qualitative information for M-1, presents detailed pharmacokinetic data for lopinavir to provide context, outlines relevant experimental protocols, and visualizes the metabolic pathway.

Introduction to Lopinavir Metabolism and the M-1 Metabolite

Lopinavir is a potent HIV-1 protease inhibitor that undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) isoenzymes in the liver.[1][2] Co-administration with ritonavir (B1064), a potent CYP3A inhibitor, significantly increases lopinavir's plasma concentrations and is a standard therapeutic strategy.[1][2]

Several metabolites of lopinavir have been identified, with the C-4 oxidation products, M-1, M-3, and M-4, being the predominant metabolites found in plasma.[1] The M-1 metabolite, specifically, is formed through the oxidation of the carbon-4 of the cyclic urea (B33335) moiety.[3] Notably, M-1 is not an inactive byproduct; it exhibits antiviral activity comparable to the parent drug, lopinavir, with a Ki of 0.7 pM and an EC50 of 1.413 μM in MT-4 cells.[4][5] Despite its in vitro potency, M-1 is present in plasma at low concentrations relative to the parent drug.[3][4]

Quantitative Pharmacokinetic Data

A thorough review of published literature reveals a lack of specific quantitative pharmacokinetic data for the Lopinavir M-1 metabolite in human plasma. The existing research primarily focuses on the parent compound, lopinavir, due to its higher plasma concentrations and primary role in therapeutic efficacy. While it is known that M-1 is a major metabolite, its plasma concentration is generally described in qualitative terms such as "low" or "small amounts".[3][4]

To provide a frame of reference for researchers, the following tables summarize the pharmacokinetic parameters of the parent drug, lopinavir, when co-administered with ritonavir.

Table 1: Lopinavir Pharmacokinetic Parameters in HIV-Negative Volunteers for Different Dosing Regimens [6]

| Parameter | 400/100 mg twice daily | 200/150 mg twice daily | 200/50 mg twice daily |

| AUC₀₋₁₂ (ng·h/mL) | 99,599 | 73,603 | 45,146 |

| Cₘₐₓ (ng/mL) | 11,965 | 8,939 | 6,404 |

| Cₜₑᵣₘ (ng/mL) | 5,776 | 4,293 | 1,749 |

Table 2: Steady-State Lopinavir Pharmacokinetic Parameters in HIV-Positive Patients (Day 35) [7]

| Parameter | 400/100 mg twice daily | 533/133 mg twice daily |

| AUC₁₂ (μg·h/mL) | 89.8 ± 36.3 | 116.1 ± 46.5 |

| Cₘₐₓ (μg/mL) | 10.7 ± 3.6 | 12.9 ± 3.9 |

| CₚᵣₑᏧₒₛₑ (μg/mL) | 5.5 ± 3.0 | 7.5 ± 3.8 |

| Cₘᵢₙ (μg/mL) | 4.3 ± 2.9 | 6.5 ± 3.9 |

Experimental Protocols for Analyte Quantification in Plasma

While specific protocols for the absolute quantification of M-1 in plasma are not detailed in the reviewed literature, the methods used for lopinavir and ritonavir provide a strong foundation. Researchers aiming to quantify M-1 would likely adapt these established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common approach for extracting lopinavir and its metabolites from plasma involves a combination of protein precipitation and liquid-liquid extraction.[8]

Protocol:

-

Alkalinization and Protein Precipitation: To a plasma sample, add a solution to alkalinize the sample, followed by a precipitating agent like acetonitrile (B52724).

-

Vortex and Centrifugation: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins. Centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an immiscible organic solvent, such as ethyl acetate, to extract the analytes from the aqueous phase.

-

Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then analyzed using a validated LC-MS/MS method.[8][9]

Typical Parameters:

-

Chromatographic Column: A reverse-phase column, such as an Agilent ZORBAX Eclipse XDB-C18, is commonly used for separation.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[8][9]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[8]

-

Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[8] For lopinavir, a common transition is m/z 629.6 → 155.2.[8] A similar approach would be required to identify and optimize specific transitions for the M-1 metabolite.

Visualization of Lopinavir Metabolism

The metabolic pathway from lopinavir to its M-1 metabolite is a critical aspect of its pharmacology. The following diagrams illustrate this process and a general workflow for pharmacokinetic analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) given in combination with ritonavir in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic pathways of Lopinavir (B192967), with a specific focus on the formation of its primary metabolite, M-1. The document outlines the core enzymatic processes, summarizes available quantitative data, and presents detailed experimental protocols for the study of Lopinavir metabolism.

Introduction to Lopinavir Metabolism

Lopinavir is a potent HIV-1 protease inhibitor that is almost exclusively administered in combination with Ritonavir (B1064), another protease inhibitor.[1][2][3] This co-administration is crucial because Lopinavir alone has low oral bioavailability (~25%) due to extensive first-pass metabolism.[4][5] Ritonavir is a strong inhibitor of the primary enzyme responsible for Lopinavir's metabolism, Cytochrome P450 3A4 (CYP3A4), thereby "boosting" Lopinavir's plasma concentrations and enhancing its antiviral efficacy.[1][2][3][4][5][6][7]

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by the hepatic CYP3A subfamily of enzymes.[1][6] In vitro studies have identified twelve metabolites, with the C-4 oxidation products—M-1, M-3, and M-4—being the most predominant found in plasma.[1] The primary site of this metabolism is the carbon-4 position of the cyclic urea (B33335) moiety of the Lopinavir molecule.[8]

The M-1 metabolite itself is an active compound, exhibiting potent inhibitory activity against the HIV protease with a Ki of 0.7 pM and demonstrating antiviral properties in vitro.[9][10]

The M-1 Metabolic Pathway

The formation of the M-1 metabolite is the principal biotransformation pathway for Lopinavir. This process is an oxidative reaction, specifically a hydroxylation, that occurs on the drug molecule.

Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the dominant enzyme responsible for the formation of M-1 and other major metabolites.[4][11] Contributing Enzymes: While CYP3A4 is primary, studies suggest some minor involvement of other enzymes like CYP3A5 and potentially CYP2D6 in Lopinavir's overall biotransformation.[4][12] However, when co-administered with Ritonavir, the potent inhibition of CYP3A activity may obscure the pharmacokinetic consequences of polymorphisms in enzymes like CYP3A5.[13]

The metabolic conversion is illustrated in the diagram below.

Quantitative Data on Lopinavir Metabolism

Quantitative analysis of Lopinavir's metabolism is complicated by its co-formulation with Ritonavir, which significantly alters its pharmacokinetics. However, available data highlights the efficiency of its clearance and the impact of CYP3A4 inhibition.

| Parameter | Value | Species/System | Conditions | Reference |

| Elimination Half-life | 5-6 hours | Humans | Co-administered with Ritonavir | [14] |

| Apparent Oral Clearance | 6-7 L/h | Humans | Co-administered with Ritonavir | [1][6] |

| Plasma Protein Binding | 98-99% | Humans | - | [6][14] |

| Excretion (Fecal) | >82% | Humans, Rats, Dogs | As metabolites | [1][8] |

| Excretion (Unchanged in Feces) | 19.8% | Humans | - | [1] |

| Excretion (Renal) | ~10.4% | Humans | - | [1][8] |

| Excretion (Unchanged in Urine) | 2.2% | Humans | - | [1] |

| Ritonavir Ki (inhibition of LPV metabolism) | 13 nM | In vitro | - | [15] |

| M-1 Metabolite Ki (HIV Protease Inhibition) | 0.7 pM | In vitro | - | [9][10] |

| M-1 Metabolite EC50 | 1.413 µM | In vitro (MT-4 cells) | - | [9] |

Experimental Protocols

The following sections detail common methodologies used to investigate the formation of the M-1 metabolite of Lopinavir.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is a standard method for identifying the primary enzymes involved in drug metabolism and characterizing the resulting metabolites.

Objective: To determine the formation of Lopinavir's M-1 metabolite in the presence of human liver enzymes and to assess the inhibitory effect of Ritonavir.

Materials:

-

Lopinavir

-

Ritonavir (as an inhibitor)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other quenching solvent)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a stock solution of Lopinavir in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.1-0.5 mg/mL), phosphate buffer, and Lopinavir at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or vial for analysis. The formation of the M-1 metabolite is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

The workflow for this experimental protocol is visualized below.

Recombinant CYP450 Enzyme Screening

To confirm the specific P450 isozyme responsible for M-1 formation, experiments are conducted using cDNA-expressed human CYP enzymes.

Objective: To identify which specific CYP450 isozyme(s) metabolize Lopinavir to M-1.

Procedure:

-

The general protocol is similar to the HLM assay.

-

Instead of HLM, individual recombinant human CYP450 enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) are used.

-

Each enzyme is incubated separately with Lopinavir and the necessary cofactors (NADPH and cytochrome P450 reductase).

-

The formation of M-1 is measured for each isozyme. A high rate of M-1 formation in the presence of a specific enzyme (e.g., CYP3A4) confirms its role in the metabolic pathway.[4]

Metabolite Identification using LC-MS/MS

Objective: To separate, identify, and quantify Lopinavir and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

General Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][18]

-

Flow Rate: Typically in the range of 0.3-1.0 mL/min.[17][18]

-

Detection: UV detection can be used, often around 245 nm, but mass spectrometry provides superior sensitivity and specificity.[17]

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.[18]

-

Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for Lopinavir and its M-1 metabolite, ensuring accurate quantification.

Conclusion

The metabolism of Lopinavir is a critical factor in its clinical application, necessitating its co-administration with the CYP3A4 inhibitor Ritonavir. The primary metabolic pathway involves the oxidation of Lopinavir to its M-1 metabolite, a reaction predominantly catalyzed by the CYP3A4 enzyme. While M-1 retains antiviral activity, the extensive first-pass metabolism of the parent drug underscores the importance of the Ritonavir boost. The experimental protocols detailed herein provide a robust framework for researchers in drug development to study and quantify these crucial metabolic pathways, aiding in the characterization of new chemical entities and the understanding of potential drug-drug interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]

- 8. Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) given in combination with ritonavir in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP3A5, ABCB1 and SLCO1B1 Polymorphisms and Pharmacokinetics and Virologic Outcome of Lopinavir/Ritonavir in HIV-infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP3A5 genotype has no impact on plasma trough concentrations of lopinavir and ritonavir in HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lopinavir - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Co-formulated with ritonavir (B1064), a pharmacokinetic enhancer, lopinavir's efficacy is significantly improved. Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is primarily responsible for the extensive and rapid metabolism of lopinavir.[1][2] Understanding the oxidative metabolic pathways of lopinavir is crucial for a comprehensive assessment of its disposition, potential drug-drug interactions, and the pharmacological activity of its metabolites. This guide provides a detailed overview of the structural elucidation of lopinavir's oxidative metabolites, including experimental protocols and quantitative data.

Lopinavir Metabolism Overview

Lopinavir undergoes extensive oxidative metabolism, predominantly mediated by the hepatic CYP3A4 enzyme.[1][3] This biotransformation leads to the formation of multiple metabolites. While ritonavir effectively reduces the rate of lopinavir metabolism, thereby increasing its plasma concentrations, the formation of oxidative metabolites still occurs and warrants detailed characterization.[2]

Key Metabolic Pathway: Oxidation

The primary route of lopinavir metabolism is oxidation. In vitro studies with human liver microsomes have identified at least twelve oxidative metabolites.[2] The most abundant of these result from oxidation at the C-4 position of the cyclic urea (B33335) moiety.[4]

Major Oxidative Metabolites of Lopinavir

Three major oxidative metabolites of lopinavir have been identified and synthesized: M1, M3, and M4. These metabolites are formed through the CYP3A4-catalyzed oxidation of the parent drug.[1]

| Metabolite | Site of Oxidation | Antiviral Activity |

| M1 | C-4 of the cyclic urea | Comparable to parent drug |

| M3/M4 | C-4 of the cyclic urea | Comparable to parent drug |

Quantitative data on the in vivo concentrations of individual lopinavir metabolites is limited in publicly available literature. The focus of most pharmacokinetic studies has been on the parent compound, lopinavir, and the effect of the booster, ritonavir.

Experimental Protocols for Structural Elucidation

The identification and structural characterization of lopinavir's oxidative metabolites rely on a combination of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism Studies

Objective: To generate and identify oxidative metabolites of lopinavir in a controlled environment.

Methodology: Incubation with Human Liver Microsomes

-

Incubation Mixture:

-

Lopinavir (substrate)

-

Human liver microsomes (source of CYP3A4)

-

NADPH regenerating system (cofactor for CYP450 enzymes), typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Phosphate buffer (to maintain optimal pH, typically pH 7.4).

-

-

Incubation Conditions:

-

The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

-

Sample Preparation:

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, detect, and obtain preliminary structural information on lopinavir and its metabolites.

Typical LC-MS/MS System:

-

High-Performance Liquid Chromatography (HPLC): For separating the parent drug from its metabolites.

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer for detection and fragmentation analysis.

Illustrative LC-MS/MS Parameters for Lopinavir Analysis:

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18)[5] |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid.[6] |

| Flow Rate | 0.5 mL/min[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Monitoring | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 629.4 for Lopinavir[6] |

| Product Ion (m/z) | 447.2 for Lopinavir[6] |

Note: The specific mass transitions for the oxidative metabolites would be determined based on their predicted molecular weights (parent drug + 16 Da for hydroxylation).

Fragmentation Analysis: By analyzing the fragmentation patterns of the metabolite ions in the tandem mass spectrometer and comparing them to the fragmentation of the parent lopinavir molecule, the site of oxidation can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation of the isolated metabolites.

Methodology:

-

Isolation: The metabolites of interest are first isolated and purified from the in vitro incubation mixture using preparative HPLC.

-

NMR Analysis: The purified metabolite is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and analyzed using a high-field NMR spectrometer.

-

NMR Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

-

By comparing the NMR spectra of the metabolite with that of the parent lopinavir, the precise location of the oxidative modification can be determined.

Visualization of Key Processes

Lopinavir Metabolic Pathway

Caption: Lopinavir metabolism via CYP3A4 and its inhibition by ritonavir.

Experimental Workflow for Metabolite Identification

Caption: Workflow for the identification of lopinavir's oxidative metabolites.

Conclusion

The structural elucidation of lopinavir's oxidative metabolites is a critical component of its pharmacological profiling. The primary metabolic pathway involves CYP3A4-mediated oxidation, leading to the formation of several metabolites, with M1, M3, and M4 being the most prominent. The definitive identification of these metabolites requires a synergistic approach utilizing in vitro metabolism studies, followed by sophisticated analytical techniques such as LC-MS/MS for separation and initial characterization, and NMR spectroscopy for unambiguous structural confirmation. A thorough understanding of these metabolites and their formation is essential for optimizing therapeutic strategies and ensuring patient safety.

References

- 1. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartmental pharmacokinetic modeling of lopinavir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby reducing lopinavir's metabolism and increasing its plasma concentration. The metabolism of lopinavir, primarily through CYP3A4-catalyzed oxidation, results in the formation of several metabolites. Among these, the M-1 metabolite has been identified as an active compound with notable inhibitory activity against HIV protease. This technical guide provides a comprehensive overview of the interaction between Lopinavir's major metabolites and HIV protease, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Quantitative Analysis of Lopinavir and its Metabolites

| Compound | Inhibition Constant (Ki) against HIV Protease | Antiviral Activity (EC50) in MT-4 cells |

| Lopinavir | 1.3 pM[3] | 6.5 nM (in PBMCs)[2] |

| Metabolite M-1 | 0.7 pM [2][4] | 1.413 µM [2][4] |

| Metabolite M-3/M-4 | Comparable to parent drug[2] | Comparable to parent drug[2] |

Experimental Protocols

The determination of the inhibitory activity of lopinavir and its metabolites involves a series of standardized biochemical and cell-based assays.

HIV Protease Inhibition Assay (Ki Determination)

A common method for determining the inhibition constant (Ki) of a compound against HIV protease is the Förster Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of cleavage.

Generalized Protocol:

-

Reagent Preparation:

-

Recombinant HIV-1 Protease is diluted to a working concentration in an assay buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol).

-

A FRET-based peptide substrate is diluted in the assay buffer to a concentration near its Michaelis constant (Km).

-

The test compound (Lopinavir or its metabolites) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, the HIV-1 protease solution is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.

-

-

Data Analysis:

-

The initial velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Km value.

-

Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is determined using a cell-based assay to measure the compound's ability to inhibit HIV replication in a cellular environment. The MT-4 cell line, a human T-cell leukemia line, is highly susceptible to HIV-1 infection and is commonly used for this purpose.

Generalized Protocol:

-

Cell Culture and Infection:

-

MT-4 cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

A known titer of a laboratory-adapted HIV-1 strain is used to infect the MT-4 cells.

-

-

Compound Treatment:

-

Immediately after infection, the cells are plated in a 96-well plate and treated with serial dilutions of the test compound (Lopinavir or its metabolites).

-

Control wells with infected but untreated cells and uninfected cells are included.

-

-

Incubation and Endpoint Measurement:

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Alternatively, cell viability can be measured using assays like the MTT assay, as viral infection leads to cytopathic effects.

-

-

Data Analysis:

-

The percentage of inhibition of viral replication (or protection from cytopathic effects) is calculated for each compound concentration relative to the untreated control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Lopinavir Metabolic Pathway

Caption: CYP3A4-mediated metabolism of Lopinavir and its inhibition by Ritonavir.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the inhibition constant (Ki) of a compound.

Conclusion

The M-1 metabolite of lopinavir demonstrates potent inhibition of HIV protease, with a Ki value even lower than that of the parent compound. Although its overall antiviral activity in cell culture is reduced, its significant interaction with the target enzyme underscores the importance of understanding the metabolic profile of antiretroviral drugs. The comparable potency of the M-3 and M-4 metabolites further highlights the contribution of metabolic pathways to the overall therapeutic effect and potential for drug-drug interactions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of novel HIV protease inhibitors and their metabolites, which is crucial for the development of more effective and durable antiretroviral therapies.

References

- 1. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), a potent HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Its efficacy is significantly enhanced by co-administration with ritonavir, which inhibits its extensive first-pass metabolism. The primary metabolic pathway of lopinavir involves oxidation, predominantly mediated by the cytochrome P450 3A (CYP3A) isoenzymes.[1][2][3] This process leads to the formation of several metabolites, with Lopinavir Metabolite M-1 being one of the major C-4 oxidation products found in plasma.[1] This technical guide provides a detailed overview of this compound, including its chemical identity, and outlines key experimental protocols relevant to its study.

Core Data Summary

A concise summary of the key identifiers for Lopinavir and its M-1 metabolite is presented below for quick reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Lopinavir | 192725-17-0[4] | C₃₇H₄₈N₄O₅[4][5] | 628.80[4] |

| This compound | 192725-39-6[6] | C₃₇H₄₆N₄O₆[6][7] | 642.78[6][7] |

Metabolic Pathway of Lopinavir to Metabolite M-1

The biotransformation of Lopinavir to its M-1 metabolite is a critical aspect of its pharmacology. This metabolic process is primarily an oxidative reaction.

Metabolic Transformation Workflow

The metabolic conversion of Lopinavir to the M-1 metabolite is catalyzed by CYP3A4, a member of the cytochrome P450 superfamily of enzymes predominantly found in the liver and intestine.[2][3] The reaction involves the oxidation of the C-4 position on the lopinavir molecule.[1]

Caption: Metabolic pathway of Lopinavir to Metabolite M-1.

Experimental Protocols

This section details the methodologies for the in vitro generation and analysis of this compound, providing a foundation for researchers to replicate and build upon these studies.

In Vitro Metabolism of Lopinavir using Human Liver Microsomes

This protocol describes the generation of lopinavir metabolites, including M-1, using human liver microsomes, a standard in vitro model for studying drug metabolism.[8][9]

Materials:

-

Lopinavir

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (B129727) (ice-cold)

-

Acetonitrile

-

Internal standard (e.g., saquinavir)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing lopinavir (e.g., 1 µM final concentration) and pooled human liver microsomes (e.g., 0.1 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) with 3 mM MgCl₂. The final volume of the organic solvent (e.g., methanol, used to dissolve lopinavir) should be kept low (e.g., <1% v/v) to avoid inhibiting enzymatic activity.[10]

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for a short period (e.g., 3 minutes).[10]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

Incubation: Incubate the reaction mixture at 37°C with agitation for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing an appropriate internal standard.[10]

-

Protein Precipitation: Centrifuge the mixture (e.g., at 1,800 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.[10]

-

Sample Collection: Transfer the supernatant to a clean tube for subsequent analysis.

HPLC-MS/MS Analysis of Lopinavir and its Metabolites

This protocol outlines a general approach for the simultaneous determination of lopinavir and its metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

-

HPLC System: A system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reverse-phase C18 column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Procedure:

-

Sample Preparation: The supernatant from the in vitro metabolism experiment can be directly injected or further diluted if necessary.

-

Chromatographic Separation: Employ a gradient elution to separate lopinavir and its metabolites. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the compounds of interest.

-

Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for lopinavir and its expected metabolites, including M-1. For example, the mass transition for lopinavir is m/z 629.5 → 183.[10]

Conclusion

This technical guide provides essential information on this compound for the scientific community. The summarized data and detailed experimental protocols offer a solid foundation for further research into the metabolism and disposition of lopinavir. Understanding the formation and activity of its metabolites is crucial for a complete picture of its pharmacological profile and for the development of future antiretroviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lopinavir [drugfuture.com]

- 5. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection. It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the major oxidative metabolites is Lopinavir M-1, formed by hydroxylation. Monitoring the levels of Lopinavir and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.

These application notes provide detailed protocols for the quantitative analysis of Lopinavir Metabolite M-1 in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While validated methods for the parent drug, Lopinavir, are well-established, specific and fully validated protocols for its M-1 metabolite are less common in publicly available literature. The following protocols are based on established methods for Lopinavir and known mass spectrometric data for M-1, providing a robust starting point for method development and validation in your laboratory.

Lopinavir Metabolism and M-1 Formation

The metabolic pathway leading to the formation of Lopinavir M-1 is primarily through oxidation. This process is a key determinant of the drug's clearance and can be influenced by co-administered drugs that induce or inhibit CYP3A4.

Caption: Metabolic pathway of Lopinavir to its M-1 metabolite.

Analytical Method: LC-MS/MS for this compound Quantification

This section details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Lopinavir and its metabolites from plasma samples.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Lopinavir or a structurally similar compound).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for sample preparation by protein precipitation.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for the separation of Lopinavir and its metabolites.

Table 1: Chromatographic Conditions

| Parameter | Recommended Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Table 2: Mass Spectrometry Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lopinavir M-1 | 645.4 | 463.3 | 100 | To be optimized |

| Internal Standard | Analyte-specific | Analyte-specific | 100 | To be optimized |

Note: The precursor ion for Lopinavir M-1 corresponds to its [M+H]+ adduct, considering the addition of one oxygen atom (molecular weight of Lopinavir is 628.8 g/mol ). The product ion is based on known fragmentation patterns. The collision energy requires optimization for the specific instrument used to achieve the most stable and intense signal.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table presents illustrative acceptable ranges for key validation parameters.

Table 3: Illustrative Method Validation Summary

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within-run and between-run within ±15% (±20% at LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable within acceptable limits |

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The experimental details are based on established analytical principles and data for the parent compound and its known metabolites. Researchers are encouraged to perform in-house optimization and full method validation to ensure the reliability and accuracy of their results for preclinical and clinical studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV infection. It is co-formulated with ritonavir (B1064), which inhibits its extensive first-pass metabolism, thereby increasing its bioavailability. Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. One of its major metabolites is Metabolite M-1, a C-4 oxidation product. Monitoring the levels of lopinavir and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the detection and quantification of Lopinavir Metabolite M-1 in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Lopinavir to Metabolite M-1

Lopinavir undergoes oxidative metabolism, and the formation of Metabolite M-1 is a key pathway. This biotransformation is catalyzed by the CYP3A4 enzyme, which introduces a hydroxyl group at the C-4 position of the lopinavir molecule.

Caption: Metabolic conversion of Lopinavir to Metabolite M-1 by CYP3A4.

Experimental Protocol: LC-MS/MS for this compound

This protocol is adapted from methodologies developed for the quantification of lopinavir and its metabolites in human liver microsomes.

Sample Preparation

A liquid-liquid extraction method is employed for the simultaneous extraction of lopinavir and its metabolites from plasma.

Reagents and Materials:

-

Human plasma

-

Lopinavir and this compound reference standards

-

Internal Standard (IS), e.g., Atazanavir-d5

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Deionized water

-

Microcentrifuge tubes

Procedure:

-

Spike 200 µL of plasma samples with working solutions of lopinavir, Metabolite M-1, and the internal standard.

-

To precipitate proteins, add 500 µL of a stop solution (Acetonitrile:water:Formic Acid in a 47:50:3 ratio) containing the internal standard.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Agilent Zorbax Extend-C18 Rapid Resolution HT column (1.8 µm, 2.1 mm x 30 mm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

Start with 35% B for 1 minute.

-

Linearly increase to 100% B over 5 minutes.

-

Hold at 100% B for 1 minute.

-

Return to 35% B over 4 minutes for re-equilibration.

-

Total run time is 11 minutes.[1]

-

Mass Spectrometry

Instrumentation and Conditions:

-

Mass Spectrometer: 3200 QTRAP LC-MS/MS system (AB Sciex) or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Curtain Gas: 20 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lopinavir | 629.4 | 183.4 |

| This compound | 643.7 | 250.5 |

| Atazanavir-d5 (IS) | 710.3 | 340.5 |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for Lopinavir and its metabolite M-1. Please note that the quantitative data for Metabolite M-1 is based on the developed method for human liver microsomes and may require validation for plasma matrices.

| Analyte | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) |

| Lopinavir | 62.5 - 10000 ng/mL[2] | 15 pg/mL[2] | >85% | <15%[2] |

| This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the detection of this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive LC-MS/MS protocol for the detection of this compound. The detailed methodology for sample preparation, liquid chromatography, and mass spectrometry, including the specific MRM transition for Metabolite M-1, offers a robust starting point for researchers. Further validation of this method in the specific biological matrix of interest is recommended to determine the quantitative performance characteristics such as LLOQ, accuracy, and precision. This application note serves as a valuable resource for professionals in drug development and clinical research involved in the study of lopinavir pharmacokinetics.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967), an antiretroviral protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. One of its major oxidative metabolites is M-1. The availability of a well-characterized Lopinavir Metabolite M-1 analytical standard is crucial for various applications in drug development, including pharmacokinetic studies, drug-drug interaction assays, and as a reference standard in the quality control of the active pharmaceutical ingredient (API).

These application notes provide a comprehensive overview of the synthesis and characterization of the this compound standard. Detailed experimental protocols for its preparation and analytical characterization are presented to ensure reproducibility and accuracy in research and quality control settings.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the parent lopinavir molecule. The following protocol is a proposed synthetic route based on analogous chemical transformations described for lopinavir and its impurities.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

-

Lopinavir

-

Mild oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or similar)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Lopinavir in a suitable organic solvent such as dichloromethane.

-

Oxidation: To the stirred solution, add a mild oxidizing agent portion-wise at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford pure this compound.

-

Final Product: Concentrate the fractions containing the pure product under reduced pressure to yield this compound as a solid.

Characterization of this compound Standard

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and quality as a reference standard. The following are the recommended analytical techniques and protocols.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Protocol:

| Parameter | Condition |

| Instrumentation | HPLC system with UV/Vis or Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve an accurately weighed amount of the M-1 standard in the mobile phase to a final concentration of approximately 0.5 mg/mL. |

Expected Results: A single major peak corresponding to this compound should be observed. The purity is calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

Protocol:

| Parameter | Condition |

| Instrumentation | LC-MS/MS system with an electrospray ionization (ESI) source |

| LC Conditions | Similar to the HPLC method described above, but with a compatible volatile buffer if necessary. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for molecular ion determination and product ion scan for fragmentation analysis. |

| Collision Energy | Optimized to induce fragmentation of the parent ion. |

Expected Results:

| Analyte | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |

| This compound | C₃₇H₄₆N₄O₆ | 643.3490 | To be determined | To be determined based on experimental fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | 400 MHz or higher NMR spectrometer | 100 MHz or higher NMR spectrometer |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Standard | Tetramethylsilane (TMS) as an internal standard | Tetramethylsilane (TMS) as an internal standard |

| Temperature | Room temperature | Room temperature |

Expected Data: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. Specific chemical shifts and coupling constants should be assigned to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Protocol:

| Parameter | Condition |

| Instrument | FT-IR Spectrometer |

| Sample Prep | Potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl) |

| Scan Range | 4000 - 400 cm⁻¹ |

Expected Data: The IR spectrum should show characteristic absorption bands for the functional groups present in this compound, such as O-H stretching (hydroxyl group), N-H stretching (amide groups), C=O stretching (amide and ketone groups), and C-O stretching (ether linkage).

Quantitative Data Summary

The following table summarizes the expected quantitative data for a successfully synthesized and characterized this compound standard.

| Parameter | Specification |

| Chemical Formula | C₃₇H₄₆N₄O₆ |

| Molecular Weight | 642.79 g/mol |

| Appearance | White to off-white solid |

| Synthesis Yield | To be determined experimentally |

| Purity (by HPLC) | ≥ 98% |

| Molecular Ion [M+H]⁺ (by LC-MS) | Consistent with the calculated value (643.35) |

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive characterization of the this compound standard. Adherence to these detailed methodologies will ensure the production of a high-quality reference standard suitable for use in a variety of research and drug development applications. The provided diagrams and tables facilitate a clear understanding of the experimental workflows and data interpretation.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, typically co-administered with ritonavir, which acts as a pharmacokinetic enhancer.[1] Ritonavir inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for the metabolism of lopinavir.[2][3] This inhibition leads to increased plasma concentrations and an extended half-life of lopinavir, thereby improving its therapeutic efficacy. Understanding the metabolic fate of lopinavir is crucial for drug development, therapeutic drug monitoring, and toxicology studies. This document provides detailed application notes and protocols for the analysis of lopinavir and its major oxidative metabolites using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Lopinavir Metabolism

Lopinavir is extensively metabolized in the liver, almost exclusively by the CYP3A4 isoenzyme.[2] The primary metabolic pathway is oxidation. The major metabolites identified in plasma are the C-4 oxidation products, designated as M1, M3, and M4.[2] Some of these metabolites, such as M-1 and M3/4, have been shown to have antiviral potency comparable to the parent drug.[3]

Metabolic Pathway of Lopinavir

Caption: Metabolic pathway of Lopinavir via CYP3A4 oxidation.

Analytical Methodology: LC-MS/MS for Lopinavir and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of lopinavir and its metabolites in biological matrices due to its high sensitivity and selectivity. The following protocol is a proposed method based on commonly used techniques for lopinavir and related compounds.

Experimental Workflow

Caption: Experimental workflow for the analysis of lopinavir and its metabolites.

Detailed Experimental Protocol

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Proposed)

| Parameter | Recommended Setting |

| HPLC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Proposed)

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

Proposed MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lopinavir | 629.4 | 447.2[4] |

| Metabolite M1 | 643.4 | To be determined |

| Metabolite M3/M4 | 645.4 | To be determined |

| Internal Standard | Analyte-specific | Analyte-specific |

Note: The product ions for the metabolites need to be determined by infusing the respective analytical standards into the mass spectrometer.

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | To be evaluated to ensure no significant impact on quantification |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various storage and processing conditions |

Quantitative Data Summary

The following tables present typical performance data for the analysis of lopinavir. Similar tables should be generated for the metabolites upon method development and validation.

Table 1: Linearity and Sensitivity of Lopinavir Analysis

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |

| Lopinavir | 10 - 10,000 | 10 | 5 | ≥ 0.998[4][5] |

Table 2: Accuracy and Precision of Lopinavir Analysis

| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| Lopinavir | Low QC | 95 - 105 | < 10 | 93 - 107 | < 12 |

| Medium QC | 97 - 103 | < 8 | 96 - 104 | < 9 | |

| High QC | 98 - 102 | < 7 | 97 - 103 | < 8 |

Table 3: Recovery and Matrix Effect for Lopinavir

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Lopinavir | Low QC | 85 ± 5 | 92 ± 6 |

| High QC | 88 ± 4 | 94 ± 5 |

Conclusion

The provided application notes and protocols outline a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and its major oxidative metabolites in biological matrices. This methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and advancing the understanding of lopinavir's clinical pharmacology. The detailed protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

- 1. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

Introduction

Lopinavir (B192967) is an antiretroviral protease inhibitor used in the treatment of HIV infection. To support preclinical pharmacokinetic studies, a simple, sensitive, and reliable bioanalytical method for the quantification of lopinavir in rat plasma is essential. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of lopinavir in rat plasma. The method involves a straightforward protein precipitation extraction procedure and has been validated according to regulatory guidelines.

Experimental

Materials and Reagents

-

Lopinavir reference standard

-

Nevirapine (B1678648) (Internal Standard - IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

-

Drug-free rat plasma

Instrumentation

-

HPLC system with UV detector (e.g., Agilent HPLC system)

-

C8 analytical column (e.g., Agilent C8, 150 mm x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

Chromatographic Conditions A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Agilent C8, 150mm x 4.6, 5µ |

| Mobile Phase | 0.05M Potassium Dihydrogen Orthophosphate Buffer: Acetonitrile:Methanol (45:44:11 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard | Nevirapine |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of lopinavir and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare working standard solutions of lopinavir by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of nevirapine and dissolve in 100 mL of methanol.

Sample Preparation (Protein Precipitation) A simple protein precipitation method was employed for the extraction of lopinavir from rat plasma.[1]

-

Pipette 90 µL of rat plasma into a microcentrifuge tube.

-

Spike with 10 µL of the appropriate lopinavir working standard solution.

-

Add 10 µL of the internal standard solution (nevirapine).

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 9000 rpm for 20 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation

The developed method was validated for its selectivity, linearity, precision, accuracy, recovery, and stability as per regulatory guidelines.

Selectivity The selectivity of the method was assessed by analyzing blank rat plasma from six different sources to check for any interfering peaks at the retention times of lopinavir and the internal standard. No significant interference was observed.

Linearity and Range The linearity of the method was determined by constructing calibration curves over a concentration range of 1-100 µg/mL for lopinavir in rat plasma.[2] The calibration curve was generated by plotting the peak area ratio of lopinavir to the internal standard against the nominal concentration of lopinavir.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Lopinavir | 1 - 100 | 0.9959 |

Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC). The results are summarized below.

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC (20 µg/mL) | < 5.0 | < 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |

| MQC (40 µg/mL) | < 5.0 | < 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |

Note: The table represents typical acceptance criteria. The search results indicated that precision and accuracy were within acceptable limits.[3][4]

Recovery The extraction recovery of lopinavir from rat plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.[1]

| Concentration Level | Mean Recovery (%) |

| LQC | > 90 |

| MQC | > 90 |

| HQC | > 90 |

Stability The stability of lopinavir in rat plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The analyte was found to be stable under these conditions.[1][5]

| Stability Condition | Duration | Mean Stability (%) |

| Freeze-Thaw (3 cycles) | -20°C to room temp | 90 - 110 |

| Short-Term (Bench-Top) | 4 hours at room temp | 90 - 110 |

| Long-Term | 30 days at -20°C | 90 - 110 |

Visualizations

Experimental Workflow The following diagram illustrates the key steps in the bioanalytical method for lopinavir in rat plasma.

Caption: Workflow for Lopinavir Analysis in Rat Plasma.

Logical Relationship of Method Validation The diagram below outlines the logical flow of the bioanalytical method validation process.

Caption: Method Validation Parameters.

This application note details a validated RP-HPLC-UV method for the quantification of lopinavir in rat plasma. The method is simple, rapid, and employs a straightforward protein precipitation technique for sample preparation.[1] The validation results demonstrate that the method is selective, linear, precise, accurate, and provides good recovery. The stability of lopinavir in plasma was also established under various storage and handling conditions.[5] This robust method is suitable for supporting preclinical pharmacokinetic studies of lopinavir in rats.

References

- 1. Simple, Rapid and Validated LC Determination of Lopinavir in Rat Plasma and its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [iajpr.com]

- 3. scilit.com [scilit.com]

- 4. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction